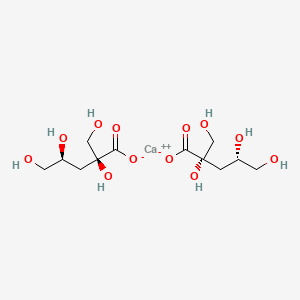

Bis(2-hydroxymethyl-3-deoxy-D-erythro-pentonic acid) calcium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Bis(2-hydroxymethyl-3-deoxy-D-erythro-pentonic acid) calcium salt” is a chemical compound with the CAS Number 16835-77-1 . It is also known as “Calcium bis [3-deoxy-2-C- (hydroxymethyl)-D-erythro-pentonate]” or "D-erythro-Pentonic acid, 3-deoxy-2-C- (hydroxymethyl)-, calcium salt (2:1)" .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 398.374 . Unfortunately, the search results do not provide information on its density, boiling point, melting point, or flash point .Scientific Research Applications

Carbohydrate Chemistry Applications:

- Burns and Somers (1973) studied the deuterium incorporation in saccharinic acid formation, which includes derivatives of erythro-pentonic acids, demonstrating the utility of these compounds in carbohydrate research and structural analysis (Burns & Somers, 1973).

Analytical Chemistry Applications:

- Clements, Read, and Sergeant (1971) found that certain hydroxy-naphthoic acids, similar in structure to erythro-pentonic acids, serve as effective fluorimetric indicators for the titrimetric determination of calcium and magnesium, highlighting their potential in analytical methodologies (Clements, Read, & Sergeant, 1971).

Crystallography and Supramolecular Architecture:

- Żesławska et al. (2018) reported on the crystal structures of succinates of hydroxypropan-aminium derivatives, illustrating the relevance of such structures in understanding molecular interactions and supramolecular architectures (Żesławska, Nitek, Marona, & Waszkielewicz, 2018).

Materials Science and Scale Inhibition:

- Xyla, Mikroyannidis, and Koutsoukos (1992) explored the inhibition of calcium carbonate precipitation in aqueous media by organophosphorus compounds, a study relevant to the applications of calcium salts in preventing scale formation in industrial settings (Xyla, Mikroyannidis, & Koutsoukos, 1992).

Properties

IUPAC Name |

calcium;(2S,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O6.Ca/c2*7-2-4(9)1-6(12,3-8)5(10)11;/h2*4,7-9,12H,1-3H2,(H,10,11);/q;;+2/p-2/t2*4-,6-;/m00./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNCPQAABKGYIO-FRCKEXEZSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)C(CO)(C(=O)[O-])O.C(C(CO)O)C(CO)(C(=O)[O-])O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](CO)O)[C@](CO)(C(=O)[O-])O.C([C@@H](CO)O)[C@](CO)(C(=O)[O-])O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22CaO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S,2S,3R)-2,3-Bis(trimethylsilyloxy)-1-[(trimethylsilyloxy)methyl]heptadecyl]acetamide](/img/structure/B579257.png)